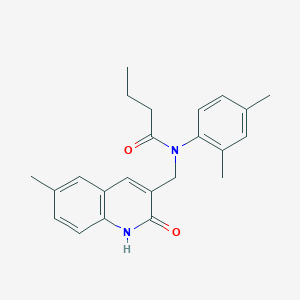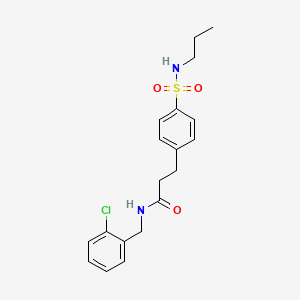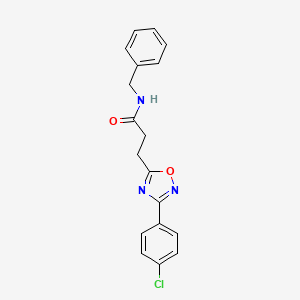
N-benzyl-4-bromo-N-(2-oxo-2-(piperidin-1-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-bromo-N-(2-oxo-2-(piperidin-1-yl)ethyl)benzenesulfonamide, commonly known as BBP, is a sulfonamide compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. BBP is a white solid that is soluble in organic solvents and has a molecular weight of 461.42 g/mol.
Wirkmechanismus
The mechanism of action of BBP is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. For example, BBP has been shown to inhibit carbonic anhydrase by binding to the active site of the enzyme and preventing the conversion of carbon dioxide to bicarbonate ion. Similarly, BBP has been shown to inhibit histone deacetylase by binding to the zinc ion in the active site of the enzyme and preventing the deacetylation of histone proteins.
Biochemical and Physiological Effects:
BBP has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity and cytotoxicity against cancer cells. However, the specific effects of BBP on human health are not fully understood and require further research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of BBP is its ability to inhibit specific enzymes and proteins, making it a useful tool for studying the biochemical pathways involved in various diseases and physiological processes. However, the cytotoxicity of BBP against cancer cells may limit its use in certain lab experiments, as it could interfere with cell viability and growth.
Zukünftige Richtungen
There are several potential future directions for research on BBP. One area of interest is the development of BBP-based anticancer drugs, as BBP has demonstrated cytotoxicity against cancer cell lines. Additionally, further research is needed to fully understand the mechanism of action of BBP and its effects on human health. Finally, BBP could be used as a building block for the synthesis of novel sulfonamide compounds with potential applications in various fields.
Synthesemethoden
BBP can be synthesized through a multistep process that involves the reaction of benzylamine with 4-bromo-2-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group and subsequent reaction with piperidine-2,6-dione. The final product is obtained through purification using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
BBP has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit inhibitory activity against various enzymes, including carbonic anhydrase, histone deacetylase, and acetylcholinesterase. Furthermore, BBP has demonstrated cytotoxicity against cancer cell lines, making it a potential candidate for anticancer drug development.
Eigenschaften
IUPAC Name |
N-benzyl-4-bromo-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3S/c21-18-9-11-19(12-10-18)27(25,26)23(15-17-7-3-1-4-8-17)16-20(24)22-13-5-2-6-14-22/h1,3-4,7-12H,2,5-6,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTGOXFAPSSFJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

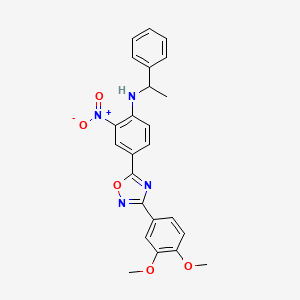

![N'-[(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7710146.png)


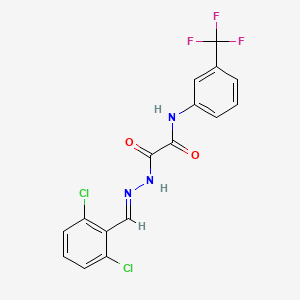

![4'-Isopropoxy-[1,1'-biphenyl]-2,5-dione](/img/no-structure.png)

![N-(2,4-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7710190.png)
